
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-Triacontayne ist eine langkettige Kohlenwasserstoffverbindung. Sie gehört zur Alkan-Familie, die durch ihre gesättigte Kohlenstoffkette mit Einfachbindungen zwischen den Kohlenstoffatomen gekennzeichnet ist. Diese Verbindung zeichnet sich durch ihre ausgedehnte Kohlenstoffkette aus, was sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-Triacontayne erfolgt in der Regel durch Polymerisation kleinerer Alkaneinheiten. Der Prozess erfordert spezifische Katalysatoren und kontrollierte Reaktionsbedingungen, um die Bildung der gewünschten Langkettenstruktur sicherzustellen. Gängige Verfahren sind:
Katalytische Polymerisation: Einsatz von Katalysatoren wie Ziegler-Natta- oder Metallocenkatalysatoren, um die Polymerisation von Ethylen oder anderen kleinen Alkanen zu erleichtern.
Thermisches Cracken: Aufbrechen größerer Kohlenwasserstoffe bei hohen Temperaturen, um kleinere Alkane zu erzeugen, die dann polymerisiert werden können.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet großtechnische katalytische Prozesse. Diese Prozesse sind auf Effizienz und Ausbeute optimiert und verwenden häufig fortschrittliche katalytische Systeme und kontinuierliche Strömungsreaktoren, um konstante Produktionsraten zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-Triacontayne unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Reagiert mit Sauerstoff unter Bildung von Alkoholen, Aldehyden oder Carbonsäuren.
Reduktion: Kann reduziert werden, um kürzere Alkane oder Alkene zu bilden.
Substitution: Unterliegt einer Halogenierung, bei der Wasserstoffatome durch Halogenatome (z. B. Chlor oder Brom) ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Erfordert Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).
Reduktion: Verwendet Reduktionsmittel wie Wasserstoffgas (H₂) in Gegenwart eines Metallkatalysators (z. B. Palladium oder Nickel).
Substitution: Halogenierung erfolgt typischerweise mit Halogengasen (Cl₂, Br₂) unter UV-Licht oder Wärme.
Hauptprodukte
Oxidation: Produziert Alkohole, Aldehyde oder Carbonsäuren.
Reduktion: Führt zu kürzeren Alkanen oder Alkenen.
Substitution: Bildet halogenierte Alkane.
Wissenschaftliche Forschungsanwendungen
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-Triacontayne hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung des Verhaltens und der Reaktionen von langkettigen Kohlenwasserstoffen verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biologischen Membranen und Lipidstrukturen.
Medizin: Erforscht auf seinen potenziellen Einsatz in Medikamententrägersystemen aufgrund seiner hydrophoben Natur.
Industrie: Eingesetzt bei der Herstellung von Schmiermitteln, Wachsen und anderen Industriematerialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Seine lange hydrophobe Kette ermöglicht ihm, sich in Lipiddoppelschichten zu integrieren, wodurch die Membranfluidität und -permeabilität beeinflusst werden. Darüber hinaus ermöglicht seine chemische Reaktivität die Teilnahme an verschiedenen biochemischen Signalwegen, die zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-Triacontayne kann mit anderen langkettigen Alkanen verglichen werden, wie z. B.:
Hexatriacontayne (C36H74): Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
Tetracontane (C40H82): Ein weiteres langkettiges Alkan mit einer etwas längeren Kohlenstoffkette.
Pentacontane (C50H102): Ein langkettiges Alkan mit fünfzig Kohlenstoffatomen.
Diese Verbindungen weisen ähnliche chemische Eigenschaften auf, unterscheiden sich jedoch in ihrer Kettenlänge, was ihre physikalischen Eigenschaften und Reaktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
204262-07-7 |
|---|---|
Molekularformel |
C60H2 |
Molekulargewicht |
722.7 g/mol |
IUPAC-Name |
hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne |
InChI |
InChI=1S/C60H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
InChI-Schlüssel |
JQLOIGNJQIVWNH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

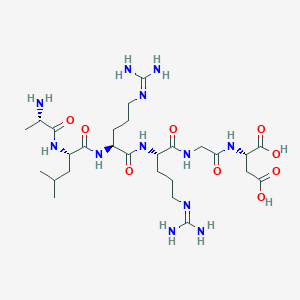
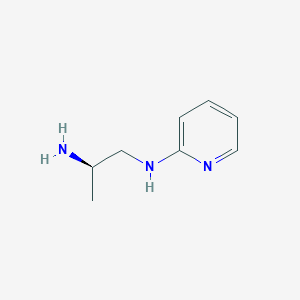
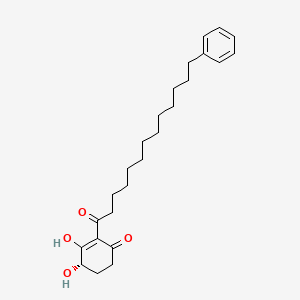
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
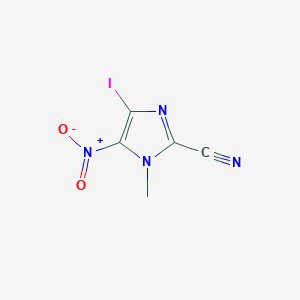

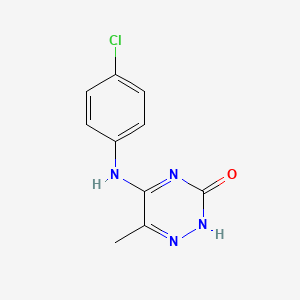
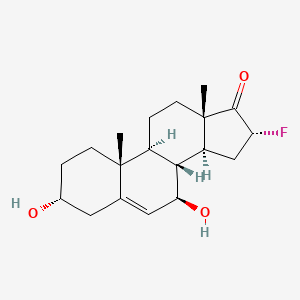
![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
